molecular formula C18H17N3O3S B2409936 3-hydroxy-1-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}-2-buten-1-one CAS No. 245039-18-3

3-hydroxy-1-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}-2-buten-1-one

Cat. No. B2409936
CAS RN: 245039-18-3
M. Wt: 355.41
InChI Key: CCHDAJDCCLRZIH-FLIBITNWSA-N
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Description

3-hydroxy-1-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}-2-buten-1-one is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

  • One-Pot, Four-Component Condensation Reaction : This compound is synthesized via a one-pot, four-component reaction involving condensation of specific reactants in dry alcohol and acetic acid under reflux condition. This method has advantages like ease of handling and good yields (Bade & Vedula, 2015).
  • Three-Component Condensation : Another approach involves a three-component condensation process using different reactants to yield dihydro-1H-pyrrol-2-ones, followed by further reactions (Gein & Mar'yasov, 2015).

Biological Activities

  • Antimicrobial Activity : Compounds synthesized from 3-hydroxy-1-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}-2-buten-1-one have been evaluated for antimicrobial activities against various microorganisms, showing potential in this area (Abdelhamid et al., 2010).
  • Antibacterial Screening : Novel derivatives have been synthesized and characterized for their antibacterial activities, contributing to pharmaceutical research (Landage et al., 2019).

Structural and Chemical Characterization

  • Isostructural Synthesis : The compound has been involved in the synthesis of isostructural thiazoles, providing insights into molecular structures and characteristics (Kariuki et al., 2021).
  • Characterization of Derivatives : Celecoxib derivatives involving the compound have been synthesized and characterized, highlighting their potential in anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV applications (Küçükgüzel et al., 2013).

Hypoglycemic Activity

  • Compounds involving this chemical structure have been designed and synthesized to investigate their hypoglycemic activity, contributing to diabetes research (Liu et al., 2008).

properties

IUPAC Name

4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-10-4-6-13(7-5-10)14-9-25-18(19-14)21-17(24)16(12(3)20-21)15(23)8-11(2)22/h4-9,20,23H,1-3H3/b15-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHJHKATRHNVFC-NVNXTCNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)C(=CC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C)/C(=C/C(=O)C)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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